Cas no 851973-26-7 (3-QUINOLINECARBOXAMIDE, 4-CHLORO-6-FLUORO-)

3-QUINOLINECARBOXAMIDE, 4-CHLORO-6-FLUORO- 化学的及び物理的性質
名前と識別子
-
- 3-QUINOLINECARBOXAMIDE, 4-CHLORO-6-FLUORO-
- 4-CHLORO-6-FLUOROQUINOLINE-3-CARBOXAMIDE
- 851973-26-7
- CS-0097580
- SB70283
- AKOS027333488
- SCHEMBL3866828
-
- インチ: InChI=1S/C10H6ClFN2O/c11-9-6-3-5(12)1-2-8(6)14-4-7(9)10(13)15/h1-4H,(H2,13,15)
- InChIKey: KGVDBWZRNKFOEY-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=NC=C(C(=C2C=C1F)Cl)C(=O)N
計算された属性
- せいみつぶんしりょう: 224.0152687g/mol
- どういたいしつりょう: 224.0152687g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 56Ų
3-QUINOLINECARBOXAMIDE, 4-CHLORO-6-FLUORO- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM229190-1g |
4-Chloro-6-fluoroquinoline-3-carboxamide |
851973-26-7 | 97% | 1g |
$788 | 2021-08-04 | |
Chemenu | CM229190-1g |
4-Chloro-6-fluoroquinoline-3-carboxamide |
851973-26-7 | 97% | 1g |
$825 | 2022-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1168220-1g |
4-Chloro-6-fluoroquinoline-3-carboxamide |
851973-26-7 | 95% | 1g |
¥8295.00 | 2024-07-28 | |
1PlusChem | 1P01DMHS-100mg |
4-CHLORO-6-FLUOROQUINOLINE-3-CARBOXAMIDE |
851973-26-7 | 95% | 100mg |
$96.00 | 2024-04-21 | |
Alichem | A189009660-1g |
4-Chloro-6-fluoroquinoline-3-carboxamide |
851973-26-7 | 95% | 1g |
$834.57 | 2023-08-31 | |
1PlusChem | 1P01DMHS-1g |
4-CHLORO-6-FLUOROQUINOLINE-3-CARBOXAMIDE |
851973-26-7 | 95% | 1g |
$567.00 | 2024-04-21 | |
1PlusChem | 1P01DMHS-250mg |
4-CHLORO-6-FLUOROQUINOLINE-3-CARBOXAMIDE |
851973-26-7 | 95% | 250mg |
$184.00 | 2024-04-21 |
3-QUINOLINECARBOXAMIDE, 4-CHLORO-6-FLUORO- 関連文献
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
3-QUINOLINECARBOXAMIDE, 4-CHLORO-6-FLUORO-に関する追加情報
Recent Advances in the Study of 3-QUINOLINECARBOXAMIDE, 4-CHLORO-6-FLUORO- (CAS: 851973-26-7)
The compound 3-QUINOLINECARBOXAMIDE, 4-CHLORO-6-FLUORO- (CAS: 851973-26-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its quinoline scaffold and functionalized with chloro and fluoro substituents, exhibits promising biological activities, particularly in the context of kinase inhibition and anticancer therapeutics. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and evaluating its efficacy in preclinical models.
A 2023 study published in the Journal of Medicinal Chemistry explored the role of 851973-26-7 as a potent inhibitor of protein kinases involved in cancer cell proliferation. The research team synthesized a series of derivatives and demonstrated that the 4-chloro-6-fluoro substitution pattern significantly enhances binding affinity to the ATP-binding site of target kinases. Molecular docking studies revealed key interactions with residues in the kinase domain, providing a structural basis for further optimization.
In parallel, advancements in the synthetic methodology for 3-QUINOLINECARBOXAMIDE derivatives have been reported. A novel one-pot synthesis approach, published in Organic Letters (2024), offers improved yield and scalability for the production of 851973-26-7. This method employs palladium-catalyzed cross-coupling reactions, addressing previous challenges in regioselective functionalization of the quinoline core.
Pharmacological evaluations have shown that 851973-26-7 exhibits selective activity against several cancer cell lines, with particular potency in breast and lung cancer models. A recent preclinical study demonstrated synergistic effects when combined with standard chemotherapeutic agents, suggesting potential for combination therapies. Importantly, the compound showed favorable pharmacokinetic properties in rodent models, with good oral bioavailability and moderate half-life.
Ongoing research is investigating the potential of 3-QUINOLINECARBOXAMIDE, 4-CHLORO-6-FLUORO- in addressing drug resistance mechanisms. Preliminary data indicate that this compound may overcome common resistance pathways associated with tyrosine kinase inhibitors, making it a promising candidate for further development. Several pharmaceutical companies have included derivatives of 851973-26-7 in their oncology pipelines, with Phase I clinical trials anticipated to begin in 2025.
In conclusion, the growing body of research on 851973-26-7 highlights its potential as a versatile scaffold for drug development. The unique combination of its chemical properties and biological activities positions this compound as a valuable tool for both therapeutic applications and fundamental research in chemical biology. Future studies will likely focus on expanding its therapeutic indications and improving its drug-like properties through structural modifications.
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